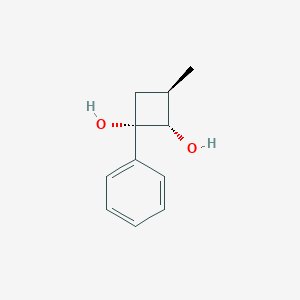
(1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol is an organic compound characterized by its cyclobutane ring structure with a phenyl group and two hydroxyl groups attached. This compound is notable for its stereochemistry, which is defined by the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclobutane precursor with a phenyl group and subsequent hydroxylation to introduce the diol functionality. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product with high purity.
化学反応の分析
Types of Reactions
(1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The phenyl group or hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutanones, while reduction can produce cyclobutanols.
科学的研究の応用
(1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can also participate in π-π interactions, further modulating the compound’s biological activity.
類似化合物との比較
Similar Compounds
(1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol: This compound is unique due to its specific stereochemistry and functional groups.
(1R,2R,3S)-3-methyl-1-phenylcyclobutane-1,2-diol: A stereoisomer with different spatial arrangement of atoms.
(1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-dione: A similar compound with ketone groups instead of hydroxyl groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This makes it a valuable compound in the synthesis of chiral drugs and other specialized applications.
特性
CAS番号 |
844840-75-1 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC名 |
(1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol |
InChI |
InChI=1S/C11H14O2/c1-8-7-11(13,10(8)12)9-5-3-2-4-6-9/h2-6,8,10,12-13H,7H2,1H3/t8-,10+,11+/m1/s1 |
InChIキー |
VURYVRMUUFYKIE-MIMYLULJSA-N |
異性体SMILES |
C[C@@H]1C[C@@]([C@H]1O)(C2=CC=CC=C2)O |
正規SMILES |
CC1CC(C1O)(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















